BenchChemオンラインストアへようこそ!

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

CB1 receptor Binding affinity Structure-activity relationship

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-07-2) is a synthetic diarylpyrazole carboxylic acid that serves as the 4-des-methyl, C-3 free acid variant of the rimonabant pharmacophore. Unlike the clinically investigated CB1 inverse agonist rimonabant (SR141716A), which incorporates a 4-methyl group and a C-3 piperidinyl carboxamide, this compound features a hydrogen at the 4-position and a free carboxylic acid at the 3-position, with a molecular weight of 367.6 g/mol and a calculated XLogP3 of 5.3.

Molecular Formula C16H9Cl3N2O2
Molecular Weight 367.61
CAS No. 158941-07-2
Cat. No. B2954248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS158941-07-2
Molecular FormulaC16H9Cl3N2O2
Molecular Weight367.61
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)15-8-13(16(22)23)20-21(15)14-6-5-11(18)7-12(14)19/h1-8H,(H,22,23)
InChIKeyZKUNRAAFTSBVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A 4-Des-methyl CB1 Scaffold Intermediate for Analog Generation


5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 158941-07-2) is a synthetic diarylpyrazole carboxylic acid that serves as the 4-des-methyl, C-3 free acid variant of the rimonabant pharmacophore [1]. Unlike the clinically investigated CB1 inverse agonist rimonabant (SR141716A), which incorporates a 4-methyl group and a C-3 piperidinyl carboxamide, this compound features a hydrogen at the 4-position and a free carboxylic acid at the 3-position, with a molecular weight of 367.6 g/mol and a calculated XLogP3 of 5.3 [1]. This distinct substitution pattern positions it as a versatile synthetic intermediate rather than a terminal bioactive molecule, specifically enabling derivatization at the C-3 carboxylate that is precluded in the 4-methyl carboxamide series [2].

Why 4-Methyl CB1 Carboxylic Acid Analogs Cannot Substitute for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid


Generic substitution between diarylpyrazole CB1 scaffold intermediates is precluded by the profound impact of even minor structural modifications on downstream pharmacological liability. The presence of the 4-methyl group in compounds like rimonabant carboxylic acid (CAS 162758-35-2) is critical for high-affinity CB1 receptor engagement and inverse agonism in the final carboxamide drug product [1]. Conversely, the free carboxylic acid at C-3 in the target compound eliminates the hydrogen-bonding carboxamide oxygen that is essential for interacting with the K3.28(192) residue in the CB1 receptor, a contact proven crucial for producing inverse agonist efficacy [1]. Therefore, selecting the 4-des-methyl, C-3 carboxylic acid scaffold over the 4-methyl, C-3 carboxamide variant dictates whether the resulting analog series will be biased toward neutral antagonism, agonism, or lose canonical CB1-mediated activity entirely [2].

Head-to-Head and Cross-Study Quantitative Comparison of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid Against Closest Analogs


C-3 Carboxamide Oxygen Deletion Reduces CB1 Binding Affinity: Target Compound Lacks This Key Pharmacophore

In a systematic SAR study, deletion of the carboxamide oxygen from the C-3 substituent of rimonabant analogs resulted in a measurable reduction in CB1 receptor binding affinity [1]. Specifically, analogue 5 (C-3 cyclohexylethyl, Ki = 65 nM) and analogue 6 (C-3 cyclohexyl, Ki = 518 nM) showed 12-fold and 96-fold higher Ki values, respectively, compared to rimonabant (Ki = 5.4 nM) [1]. The target compound, bearing a carboxylic acid at C-3, lacks the critical carboxamide oxygen entirely, placing it structurally closer to the low-affinity neutral antagonist series. In contrast, rimonabant carboxylic acid retains the 4-methyl group but also lacks the carboxamide, predicting similarly attenuated CB1 engagement as a free acid.

CB1 receptor Binding affinity Structure-activity relationship

Absence of 4-Methyl Substitution Enables Non-CB1-Mediated Pharmacological Profiles: A Mechanistic Branch Point

A series of 3-substituted rimonabant analogs (all retaining the 4-methyl group) with modified C-3 substituents produced cannabinoid agonist-like effects in mice (antinociception, hypothermia, catalepsy) that were not blocked by rimonabant and persisted in CB1(-/-) mice, indicating a non-CB1, non-CB2 mechanism [1]. The target compound, lacking the 4-methyl group, represents a scaffold point prior to this mechanistic branch; the 4-methyl group is a recognized determinant for CB1 orthosteric pocket occupancy. Removing it while retaining the C-3 carboxylic acid may further shift pharmacological activity away from both CB1 inverse agonism and the non-CB1 cannabimimetic profile observed in the 4-methyl series.

Non-CB1 mechanism Cannabimimetic activity Behavioral pharmacology

Physicochemical Differentiation: Lower Lipophilicity than 4-Methyl Carboxylic Acid Analog Drives Formulation and Permeability Differences

Computational prediction of lipophilicity reveals a significant difference between the target compound and its closest 4-methyl analog. The target compound has a computed XLogP3 of 5.3, compared to the 4-methyl analog rimonabant carboxylic acid (CAS 162758-35-2, C17H11Cl3N2O2) which carries an additional methyl group and has an XLogP3 of approximately 5.9 [1]. This ΔXLogP3 of ~0.6 log units corresponds to a roughly 4-fold difference in octanol-water partition coefficient, indicating substantially lower lipophilicity for the des-methyl scaffold. This difference is meaningful for solubility in aqueous formulation vehicles and predicted passive membrane permeability.

Lipophilicity XLogP3 Physicochemical properties Formulation

C-3 Carboxylic Acid as a Versatile Synthetic Handle for Amide Diversification: Demonstrated in CB1 Ligand SAR Campaigns

In a recent CB1 ligand optimization study, 1H-pyrazole-3-carboxylic acids related to rimonabant were used as key intermediates for amidation with hydrophobic amino acids (valine, tert-leucine) followed by further diversification to methyl esters, amides, and N-methyl amides [1]. The resulting library yielded compound 34 with high CB1R binding affinity (Ki = 6.9 nM) and agonist activity (EC50 = 46 nM, Emax = 135%) [1]. The target compound, with its free C-3 carboxylic acid and lacking the 4-methyl substituent, offers an analogous but structurally distinct starting point for similar amide diversification campaigns, enabling exploration of SAR space inaccessible from the 4-methyl carboxylic acid scaffold.

Synthetic intermediate Amide coupling Library synthesis CB1 SAR

Commercial Availability at >98% Purity from Multiple Suppliers Supports Reproducible SAR Studies

The target compound is commercially available from multiple reputable chemical suppliers including Chemscene (Cat. No. CS-0560514, purity ≥98%) and Leyan (Product No. 1631175, purity 98%) . This level of purity and multi-supplier sourcing contrasts with the more limited availability of the 4-methyl carboxylic acid analog, which is primarily offered as a specialty metabolite standard (e.g., MedChemExpress, rimonabant carboxylic acid, CAS 162758-35-2). The wider supplier base for the target compound translates to greater supply chain resilience, competitive pricing, and more consistent lot-to-lot quality for large-scale SAR campaigns.

Purity Reproducibility Procurement Quality control

Dihydropyrazole-3-carboxylic Acid Scaffolds Yield In Vivo Antiobesity Activity in Animal Models

A series of diaryl dihydropyrazole-3-carboxamides, conceptually derived from the dihydro analog of the target compound, demonstrated significant in vivo antiobesity activity attributed to CB1 receptor antagonism [1]. Compound 30 showed significant body weight reduction in rodent models, with favorable pharmacokinetic profiles [1]. Although these compounds bear the 4-methyl and C-3 carboxamide modifications, the core dihydropyrazole-3-carboxylic acid scaffold is directly accessible via reduction of the target compound's pyrazole ring, positioning the target compound as a precursor to this biologically validated chemotype.

Antiobesity In vivo efficacy Dihydropyrazole Body weight reduction

Optimal Research and Industrial Applications for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid


CB1-Receptor SAR Probe: Determining the Pharmacological Consequence of 4-Des-methyl, C-3 Carboxylic Acid Substitution

This compound is ideally suited as a tool compound in structure-activity relationship (SAR) studies aimed at decoupling the contributions of the 4-methyl group and the C-3 carboxamide oxygen to CB1 receptor pharmacology. As demonstrated by Hurst et al. (2006), the C-3 carboxamide oxygen is essential for inverse agonism, while the 4-methyl group is critical for orthosteric binding affinity [1]. By using this compound as a starting scaffold, medicinal chemists can systematically introduce modifications at the 4-position and C-3 carboxylate to map the structural determinants of CB1 affinity, efficacy (inverse agonist vs. neutral antagonist vs. agonist), and off-target cannabimimetic activity. The free carboxylic acid allows direct amidation to explore diverse C-3 substituents without protecting group manipulations.

Non-CB1 Mechanism-of-Action Deconvolution: A Control Scaffold for Identifying Non-Canonical Cannabinoid Targets

As reported by Wiley et al. (2012), 4-methyl, 3-substituted rimonabant analogs produce robust cannabimimetic effects in mice that are independent of CB1 and CB2 receptors [1]. The target compound, lacking the 4-methyl substituent, serves as a critical control scaffold to determine whether the 4-methyl group is a prerequisite for this non-CB1, non-CB2 activity. In a head-to-head in vivo tetrad screening paradigm, researchers can compare 4-methyl and 4-des-methyl matched pairs with identical C-3 modifications to deconvolute the structural basis of non-canonical cannabinoid signaling, potentially identifying novel therapeutic targets for pain, inflammation, or metabolic disorders that are free of CB1-mediated CNS side effects.

Dihydropyrazole CB1 Antagonist Lead Generation: A Strategic Intermediate for In Vivo-Active Antiobesity Candidates

The Srivastava et al. (2007) study demonstrated that diaryl dihydropyrazole-3-carboxamides—structurally related to the reduced form of this compound—exhibit significant in vivo antiobesity activity with favorable pharmacokinetic profiles [1]. The target compound can be reduced to its 4,5-dihydro analog and subsequently derivatized at the C-3 position to access this biologically validated chemotype. This synthetic route provides an entry to a class of CB1 antagonists that have already shown body weight reduction efficacy in diet-induced obese mouse models, accelerating lead optimization timelines by starting from a scaffold with established in vivo proof-of-concept.

Amide Library Synthesis via Direct C-3 Carboxylate Activation: A High-Throughput Derivatization Platform

As exemplified by Dvorácskó et al. (2023), 1H-pyrazole-3-carboxylic acids serve as direct precursors for amide coupling with amino acid derivatives, enabling efficient parallel synthesis of diverse CB1 ligand libraries [1]. The target compound's free C-3 carboxylic acid eliminates the need for ester hydrolysis or protecting group strategies, streamlining the synthetic workflow. This advantage is particularly valuable in medicinal chemistry hit-to-lead campaigns where rapid analog generation is required. The des-methyl scaffold further expands the accessible chemical space beyond the extensively explored 4-methyl series, offering opportunities to identify novel intellectual property positions.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.